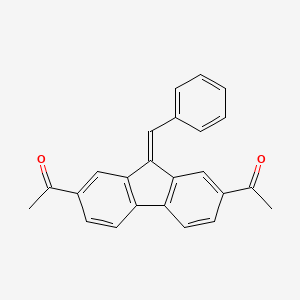![molecular formula C24H17NO6 B11566211 (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11566211.png)
(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin to form the chromene intermediate. This intermediate is then reacted with furan-2-carboxylic acid and an appropriate oxazole precursor under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE include:
4-[(3,4-Dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one: Shares a similar oxazole structure but differs in the substituents on the aromatic rings.
2-(3,4-Dimethoxyphenyl)ethanol: A simpler compound with similar aromatic substituents but lacking the chromene and oxazole moieties.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Properties
Molecular Formula |
C24H17NO6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4Z)-4-[2-(3,4-dimethoxyphenyl)chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H17NO6/c1-27-18-10-9-14(12-21(18)28-2)20-13-16(15-6-3-4-7-17(15)30-20)22-24(26)31-23(25-22)19-8-5-11-29-19/h3-13H,1-2H3/b22-16- |
InChI Key |
KHZFDGXTAVKVMB-JWGURIENSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CO4)/C5=CC=CC=C5O2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CO4)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566152.png)
![N-(5-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566157.png)
![(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11566159.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11566160.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566167.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566170.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11566174.png)
![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566175.png)
![N-(2-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566176.png)

